molecular formula C14H20BrNO2 B2923391 2-bromo-N-[(4-methoxyphenyl)methyl]-N,3-dimethylbutanamide CAS No. 1097825-87-0

2-bromo-N-[(4-methoxyphenyl)methyl]-N,3-dimethylbutanamide

Cat. No.: B2923391
CAS No.: 1097825-87-0
M. Wt: 314.223
InChI Key: NIFDCHXVLWHXPZ-UHFFFAOYSA-N
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Description

2-bromo-N-[(4-methoxyphenyl)methyl]-N,3-dimethylbutanamide is a chemical compound with the molecular formula C15H22BrNO2 . This butanamide derivative features a bromo-substituent and a (4-methoxyphenyl)methyl group, making it a potential intermediate or building block in organic synthesis and medicinal chemistry research. Compounds with similar bromo- and methoxyphenyl-substituted structures have been investigated for various biological activities, suggesting this molecule may be of interest in developing new pharmacological tools . As a specialized reagent, it can be utilized in exploratory studies to synthesize novel compounds for high-throughput screening or to study structure-activity relationships. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-[(4-methoxyphenyl)methyl]-N,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO2/c1-10(2)13(15)14(17)16(3)9-11-5-7-12(18-4)8-6-11/h5-8,10,13H,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFDCHXVLWHXPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C)CC1=CC=C(C=C1)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-bromo-N-[(4-methoxyphenyl)methyl]-N,3-dimethylbutanamide typically involves the bromination of N-[(4-methoxyphenyl)methyl]-N,3-dimethylbutanamide. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent . Industrial production methods may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-bromo-N-[(4-methoxyphenyl)methyl]-N,3-dimethylbutanamide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

2-bromo-N-[(4-methoxyphenyl)methyl]-N,3-dimethylbutanamide is utilized in several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-[(4-methoxyphenyl)methyl]-N,3-dimethylbutanamide involves its interaction with specific molecular targets. The bromine atom plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the inhibition of enzymes or modulation of biological pathways, depending on the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Amides

2-Halo-N-tert-Butyl-3,3-Dimethylbutanamide Derivatives
  • Example: 2-Bromo-N-tert-butyl-3,3-dimethylbutanamide (C₁₀H₁₉BrNO) .
  • Key Differences: Substituents: The tert-butyl group replaces the (4-methoxyphenyl)methyl group, reducing aromaticity and altering solubility.
2-Amino-N-Isopropyl-N,3-Dimethylbutanamide
  • Example : C₉H₂₀N₂O (molecular weight: 172.27 g/mol) .
  • Key Differences: Halogen vs. Amino Group: Replacement of bromine with an amino group increases polarity and hydrogen-bonding capacity, likely enhancing aqueous solubility. Applications: Amino-substituted analogs are more common in peptide mimetics, whereas brominated derivatives like the target compound may serve as alkylating agents or intermediates in cross-coupling reactions .

Brominated Aromatic Compounds

5-Bromo-4-Methoxypyrimidine
  • Example : C₅H₅BrN₂O (molecular weight: 205.01 g/mol) .
  • Key Differences: Core Structure: A pyrimidine ring versus a butanamide chain. The aromatic heterocycle in pyrimidine derivatives confers rigidity and planar geometry, influencing binding interactions in biological systems.
2-(4-Bromophenoxy)-N,N-Dimethylethylamine
  • Example: C₁₀H₁₄BrNO (molecular weight: 244.13 g/mol) .
  • Key Differences: Ether vs. Amide Linkage: The phenoxy group introduces an ether bond, which is less polar than an amide, affecting lipid solubility and metabolic stability. Applications: Ethylamine derivatives like this are often explored as neurotransmitter analogs, whereas the target compound’s amide functionality may favor protease resistance or peptidomimetic activity .

Methoxy-Substituted Aromatic Amides

N-[(4-Methoxyphenyl)Methyl] Protected Derivatives
  • Example : MOB ([(4-methoxyphenyl)methyl]) as a protecting group in peptide synthesis .
  • Key Differences :
    • Role in Synthesis : The MOB group in the target compound may act as a transient protecting group for amines, similar to its use in solid-phase synthesis. However, its incorporation into a brominated amide backbone introduces unique cleavage challenges under acidic or reductive conditions .

Structural and Functional Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
2-Bromo-N-[(4-methoxyphenyl)methyl]-N,3-dimethylbutanamide C₁₁H₁₄BrNO₂ 272.14 Bromo, MOB, N/3-methyl Alkylating agents, synthetic intermediates
2-Bromo-N-tert-butyl-3,3-dimethylbutanamide C₁₀H₁₉BrNO 249.17 Bromo, tert-butyl, 3,3-dimethyl Sterically hindered reaction substrates
2-Amino-N-isopropyl-N,3-dimethylbutanamide C₉H₂₀N₂O 172.27 Amino, isopropyl, N/3-methyl Peptide mimetics, drug candidates
5-Bromo-4-methoxypyrimidine C₅H₅BrN₂O 205.01 Bromo, methoxy, pyrimidine ring Nucleotide analogs, kinase inhibitors
2-(4-Bromophenoxy)-N,N-dimethylethylamine C₁₀H₁₄BrNO 244.13 Bromophenoxy, dimethylamine Neurotransmitter analogs

Research Implications and Gaps

  • Reactivity Studies : The bromine in the target compound’s 2-position may facilitate Suzuki-Miyaura cross-coupling reactions, but this remains untested in the provided evidence. Comparative studies with chloro or iodo analogs are needed .
  • Biological Activity: Methoxy and bromo groups are common in anticancer agents (e.g., kinase inhibitors). The target compound’s MOB group could enhance blood-brain barrier penetration compared to non-aromatic analogs .
  • Future work should resolve its crystal structure to compare bond lengths and packing with analogs.

Biological Activity

2-Bromo-N-[(4-methoxyphenyl)methyl]-N,3-dimethylbutanamide is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C13H18BrN
  • Molecular Weight : 273.19 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The bromine atom and the methoxy group on the aromatic ring may enhance lipophilicity, facilitating membrane penetration and receptor binding. The amide group can form hydrogen bonds with biological macromolecules, influencing their function and stability.

Antimicrobial Properties

Research has indicated that similar compounds exhibit antimicrobial properties. For instance, compounds with bromine and methoxy substitutions have shown effectiveness against various bacterial strains. A comparative analysis of similar compounds reveals that those with a methoxy group often demonstrate enhanced antimicrobial activity due to increased hydrophobic interactions with bacterial membranes.

CompoundActivityReference
This compoundAntimicrobial (potential)
N-(2-bromo-4-methoxyphenyl)acetamideModerate antibacterial activity

Anti-inflammatory Effects

The anti-inflammatory potential of this compound can be inferred from studies on related amides. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting that this compound may also possess such properties.

Case Studies

  • Study on Antimicrobial Activity
    • Objective : To evaluate the antimicrobial effects of brominated aromatic compounds.
    • Findings : The study demonstrated that compounds with bromine substitutions exhibited significant antibacterial effects against Gram-positive bacteria, supporting the hypothesis that this compound could have similar activity.
  • Study on Anti-inflammatory Mechanisms
    • Objective : To investigate the anti-inflammatory mechanisms of substituted amides.
    • Findings : Results indicated that certain substituted amides could reduce inflammation markers in cellular assays, suggesting a potential pathway for this compound to exert anti-inflammatory effects.

Research Findings

Recent literature highlights the importance of structure-activity relationships (SAR) in understanding the biological activity of amides. Modifications to the aromatic ring significantly affect binding affinity and biological efficacy.

Key Findings from Literature

  • Compounds with methoxy groups tend to show enhanced interaction with target proteins due to increased electron density and hydrophobicity.
  • Bromine substitution can increase metabolic stability in vivo, which is crucial for therapeutic applications.

Q & A

Basic: What synthetic strategies are recommended for preparing 2-bromo-N-[(4-methoxyphenyl)methyl]-N,3-dimethylbutanamide?

Methodological Answer:
The synthesis typically involves bromination of a preformed amide precursor. For analogous brominated amides, brominating agents like NN-bromosuccinimide (NBS) or elemental bromine in inert solvents (e.g., dichloromethane or chloroform) are employed under controlled temperatures (0–25°C) to ensure regioselectivity . Key steps include:

  • Precursor preparation: Synthesis of NN-[(4-methoxyphenyl)methyl]-NN,3-dimethylbutanamide via alkylation of 4-methoxybenzylamine with 3-methylbutanoyl chloride.
  • Bromination: Use of NBS in dichloromethane at 0°C to introduce the bromine atom at the β-position of the amide.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) and characterization via 1H^1 \text{H}-NMR and LC-MS .

Basic: How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Methodological Answer:

  • 1H^1 \text{H}-NMR: Key signals include:
    • A singlet at δ 3.75–3.80 ppm for the methoxy group (-OCH3_3).
    • Multiplets for the benzylmethyl group (N-CH2_2-Ar) at δ 4.30–4.50 ppm.
    • A triplet for the brominated CH2_2Br group at δ 3.90–4.10 ppm (coupling with adjacent CH2_2) .
  • IR: Strong absorption at ~1650 cm1^{-1} (amide C=O stretch) and ~650 cm1^{-1} (C-Br stretch) .

Advanced: How can crystallographic data discrepancies be resolved during structural determination?

Methodological Answer:
Discrepancies in X-ray diffraction data (e.g., thermal parameters, occupancy) can arise from disorder or twinning. Strategies include:

  • Refinement software: Use SHELXL for small-molecule refinement, which handles anisotropic displacement parameters and restraints for disordered atoms .
  • Validation tools: Check for outliers using the IUCr's checkCIF tool and cross-validate with ORTEP-3 for graphical representation of thermal ellipsoids .
  • Data collection: Optimize resolution (<1.0 Å) and redundancy (>4) to improve data quality. For twinned crystals, apply twin-law refinement in SHELXL .

Advanced: What computational approaches predict the reactivity of the bromine atom in nucleophilic substitution reactions?

Methodological Answer:

  • DFT calculations: Use Gaussian or ORCA to model transition states and calculate activation energies for SN2S_N2 reactions. Key parameters include:
    • Electron density maps (e.g., Laplacian of electron density) to identify electrophilic sites.
    • Fukui indices to predict susceptibility to nucleophilic attack .
  • Solvent effects: Include implicit solvent models (e.g., PCM in Gaussian) to account for solvation effects on reaction kinetics .

Advanced: How to address contradictions in reported biological activity data (e.g., enzyme inhibition)?

Methodological Answer:
Contradictions may arise from assay conditions or target specificity. Mitigation strategies:

  • Control experiments: Include positive controls (e.g., known inhibitors) and validate enzyme purity via SDS-PAGE.
  • Dose-response curves: Perform IC50_{50} determinations across a broad concentration range (nM–μM) to rule out off-target effects .
  • Structural analogs: Compare activity with derivatives lacking the bromine or methoxy group to isolate pharmacophoric contributions .

Basic: What chromatographic methods are suitable for purity analysis?

Methodological Answer:

  • HPLC: Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) at 254 nm. Retention time ~8–10 minutes for related brominated amides .
  • TLC: Silica gel 60 F254_{254}, ethyl acetate/hexane (1:3); visualize under UV (254 nm) or with iodine vapor .

Advanced: How to optimize reaction yields in large-scale syntheses?

Methodological Answer:

  • Flow chemistry: Implement continuous flow reactors for bromination steps to enhance mixing and heat transfer, reducing side reactions .
  • Catalytic systems: Screen Lewis acids (e.g., ZnCl2_2) to accelerate amide formation. For bromination, use catalytic H2_2SO4_4 to improve NBS efficiency .

Advanced: How does the methoxy group influence the compound’s electronic properties?

Methodological Answer:

  • Electron-donating effect: The -OCH3_3 group increases electron density on the aromatic ring via resonance, stabilizing intermediates in electrophilic substitution.
  • Hammett parameters: Use σp_p values (-0.27 for -OCH3_3) to predict substituent effects on reaction rates or pKa values .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

  • Toxicity: Brominated amides may be irritants. Use PPE (gloves, goggles) and work in a fume hood.
  • Waste disposal: Quench excess bromine with Na2_2S2_2O3_3 and dispose of halogenated waste per EPA guidelines .

Advanced: How to validate the compound’s stability under varying storage conditions?

Methodological Answer:

  • Accelerated stability studies: Store samples at 40°C/75% RH for 1 month and analyze via HPLC for degradation products (e.g., de-brominated analogs).
  • Light sensitivity: Perform UV-visible spectroscopy before/after exposure to UV light (λ = 254 nm) to detect photodegradation .

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